molecular formula C34H35NO5 B11072285 2-methoxyethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate

2-methoxyethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11072285
M. Wt: 537.6 g/mol
InChI Key: YZFXYWSQKYPFNA-UHFFFAOYSA-N
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Description

2-METHOXYETHYL 5-HYDROXY-2-METHYL-1-{2-[4-(1-METHYL-1-PHENYLETHYL)PHENOXY]ETHYL}-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 5-HYDROXY-2-METHYL-1-{2-[4-(1-METHYL-1-PHENYLETHYL)PHENOXY]ETHYL}-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the initial formation of the benzoindole core, followed by functionalization at specific positions to introduce the methoxyethyl, hydroxy, methyl, and phenoxyethyl groups. The reaction conditions often involve the use of catalysts such as zinc chloride and solvents like cyclopentyl methyl ether (CPME) .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 5-HYDROXY-2-METHYL-1-{2-[4-(1-METHYL-1-PHENYLETHYL)PHENOXY]ETHYL}-1H-BENZO[G]INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-METHOXYETHYL 5-HYDROXY-2-METHYL-1-{2-[4-(1-METHYL-1-PHENYLETHYL)PHENOXY]ETHYL}-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 5-HYDROXY-2-METHYL-1-{2-[4-(1-METHYL-1-PHENYLETHYL)PHENOXY]ETHYL}-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXYETHYL 5-HYDROXY-2-METHYL-1-{2-[4-(1-METHYL-1-PHENYLETHYL)PHENOXY]ETHYL}-1H-BENZO[G]INDOLE-3-CARBOXYLATE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

Molecular Formula

C34H35NO5

Molecular Weight

537.6 g/mol

IUPAC Name

2-methoxyethyl 5-hydroxy-2-methyl-1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]benzo[g]indole-3-carboxylate

InChI

InChI=1S/C34H35NO5/c1-23-31(33(37)40-21-20-38-4)29-22-30(36)27-12-8-9-13-28(27)32(29)35(23)18-19-39-26-16-14-25(15-17-26)34(2,3)24-10-6-5-7-11-24/h5-17,22,36H,18-21H2,1-4H3

InChI Key

YZFXYWSQKYPFNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CCOC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4)C5=CC=CC=C5C(=C2)O)C(=O)OCCOC

Origin of Product

United States

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